1,3-Diphenyl-2,3-epoxy-1-propanone

Catalog No.
S597905
CAS No.
5411-12-1
M.F
C15H12O2
M. Wt
224.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diphenyl-2,3-epoxy-1-propanone

CAS Number

5411-12-1

Product Name

1,3-Diphenyl-2,3-epoxy-1-propanone

IUPAC Name

phenyl-(3-phenyloxiran-2-yl)methanone

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

InChI

InChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H

InChI Key

UQGMJZQVDNZRKT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3

Synonyms

chalcone epoxide, chalcone epoxide, (2R)-(trans)-isomer, chalcone epoxide, (cis)-(-)-isomer, chalcone epoxide, (cis)-isomer, chalcone epoxide, (trans)-isomer, chalcone oxide, trans-1-benzoyl-2-phenyloxirane

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3

The exact mass of the compound 1,3-Diphenyl-2,3-epoxy-1-propanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402160. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Diphenyl-2,3-epoxy-1-propanone (CAS 5411-12-1), commonly known as chalcone epoxide, is an α,β-epoxy ketone that serves as a highly activated, bifunctional building block in organic synthesis. Featuring a strained oxirane ring adjacent to a carbonyl group, this stable, crystalline solid offers distinct electrophilic reactivity compared to standard unactivated epoxides . It is primarily procured as a direct precursor for the synthesis of complex heterocycles, including pyrazoles, isoxazoles, and indanones. Procuring the pre-formed trans-epoxide ensures high stereocontrol in downstream ring-opening reactions and eliminates the hazards and yield-lowering side reactions associated with in-house epoxidation workflows .

Procurement substitution with the unepoxidized precursor, chalcone, is a common but flawed cost-saving strategy. While chalcone can be epoxidized in situ, the required basic hydrogen peroxide conditions frequently trigger retro-aldol cleavage—especially in substrates with electron-withdrawing groups—resulting in complex, low-yield mixtures of benzaldehydes and acetophenones rather than the desired epoxide [1]. Furthermore, attempting to substitute chalcone epoxide with simpler aromatic epoxides like styrene oxide fails because standard epoxides lack the adjacent carbonyl activation necessary to drive ultra-fast, tandem ring-opening and cyclization reactions (such as Friedel-Crafts alkylations) under mild conditions [2].

Avoidance of Retro-Aldol Cleavage in Heterocycle Synthesis

When synthesizing 3,5-diarylpyrazoles, utilizing pre-formed trans-chalcone epoxide eliminates the need for in-situ epoxidation of chalcone. In-situ epoxidation using basic hydrogen peroxide frequently triggers competing retro-aldol cleavage, particularly for substrates with electron-withdrawing groups, leading to complex mixtures of benzaldehyde, acetophenone, and unreacted chalcone [1]. Procuring the stable epoxide directly bypasses this degradation pathway, ensuring >85% yields of the target pyrazole upon reaction with hydrazines [2].

Evidence DimensionTarget heterocycle yield and side-product formation
Target Compound Data>85% yield of 3,5-diphenyl-1H-pyrazole (no retro-aldol degradation)
Comparator Or BaselineUnepoxidized chalcone (in-situ epoxidation) (yields complex mixtures; significant retro-aldol cleavage)
Quantified DifferenceElimination of retro-aldol side reactions; >85% target yield vs mixture.
ConditionsHydrazine hydrate reaction vs. basic H2O2 one-pot epoxidation/cyclization.

Procuring the pre-formed epoxide streamlines heterocycle manufacturing by eliminating a yield-destroying, condition-sensitive oxidation step.

Ultra-Fast Ring Opening and Tandem Friedel-Crafts Alkylation

The presence of the adjacent carbonyl group in 1,3-diphenyl-2,3-epoxy-1-propanone highly activates the oxirane ring toward Lewis acid-catalyzed ring opening compared to unactivated aromatic epoxides like styrene oxide. When subjected to SnCl4 or TiCl4 catalysis, chalcone epoxides undergo rapid ring-opening and intramolecular Friedel-Crafts alkylation to yield functionalized trans-3-aryl-2-hydroxy-1-indanones in 90-98% yield within just 2-3 minutes at 0 °C [1]. Standard unactivated epoxides lack this dual electrophilic/nucleophilic tandem capability under such mild, rapid conditions.

Evidence DimensionReaction time and yield for tandem ring-opening/cyclization
Target Compound Data90-98% yield in 2-3 minutes at 0 °C
Comparator Or BaselineUnactivated aromatic epoxides (e.g., styrene oxide) (lack tandem indanone formation capability; require longer times for basic ring opening)
Quantified DifferenceNear-quantitative tandem cyclization in <3 minutes.
ConditionsSnCl4 or TiCl4 catalysis at 0 °C.

The extreme rapidity and high yield of this transformation make chalcone epoxide an ideal, highly processable building block for complex fused-ring systems.

Mild Tandem Oxidative C-C Bond Cleavage to Acetals

Unlike standard aliphatic epoxides which require harsh oxidants (e.g., OsO4, ozone) for C-C bond cleavage, chalcone epoxide undergoes a unique tandem oxidative cleavage and acetalization under extremely mild conditions. Heating chalcone epoxide with just 5 mol% iodine in methanol yields β-methoxy alcohols, and with stoichiometric iodine, it undergoes complete C-C cleavage to form α,α-dimethoxyacetophenones in excellent yields . This provides a safer, heavy-metal-free route to functionalized acetals.

Evidence DimensionReagent harshness for C-C bond cleavage
Target Compound DataMild I2/Methanol system (excellent yield of α,α-dimethoxyacetophenones)
Comparator Or BaselineStandard aliphatic epoxides (require OsO4, ozone, or harsh radical oxidants like TBHP at 130 °C)
Quantified DifferenceElimination of toxic/explosive oxidants while maintaining high cleavage yields.
ConditionsIodine in methanol.

Buyers seeking to synthesize α-ketoaldehydes or their acetals can procure this epoxide to avoid handling highly toxic or explosive traditional cleavage reagents.

High-Yield Synthesis of 3,5-Diarylpyrazoles

Directly leveraging its stability against retro-aldol degradation, chalcone epoxide is the optimal starting material for reacting with hydrazines to form pyrazoles. Using the pre-formed epoxide avoids the degradation seen during one-pot chalcone oxidation, ensuring reliable >85% yields for pharmaceutical library generation [1].

Rapid Manufacturing of Functionalized 1-Indanones

Based on its highly activated oxirane ring, this compound is utilized in Lewis acid-catalyzed (SnCl4/TiCl4) tandem ring-opening and intramolecular Friedel-Crafts alkylation. It allows manufacturers to assemble trans-3-aryl-2-hydroxy-1-indanones in near-quantitative yields within minutes, a process unachievable with unactivated epoxides[2].

Heavy-Metal-Free Acetalization Workflows

Exploiting its unique C-C cleavage profile, chalcone epoxide is procured for the synthesis of α,α-dimethoxyacetophenones using mild iodine/methanol conditions. This application replaces hazardous cleavage protocols (e.g., OsO4 or ozonolysis) required for standard aliphatic epoxides, significantly improving process safety .

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (11.63%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (88.37%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7570-86-7
5411-12-1

Dates

Last modified: 08-15-2023

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